molecular formula C16H22ClNO2 B5020313 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1'-cyclopentane];hydrochloride

6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1'-cyclopentane];hydrochloride

Cat. No.: B5020313
M. Wt: 295.80 g/mol
InChI Key: IPKBPPNPZKSUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its unique spiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1'-cyclopentane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-11-12-8-14(18-2)15(19-3)9-13(12)16(10-17-11)6-4-5-7-16;/h8-9H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKBPPNPZKSUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC2(CCCC2)C3=CC(=C(C=C13)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride involves multiple steps. One common method starts with the reaction of ethyl 6,7-dimethoxy-3H-spiro[isoquinoline-4,1’-cyclopentane]-1-carboxylate with ammonia and isopropylamine. This reaction produces dihydroisoquinoline carboxamides, which are then reduced with sodium borohydride (NaBH4) to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions, such as those involving NaBH4, are used to synthesize the compound from its precursors.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces the fully reduced isoquinoline derivative.

Scientific Research Applications

6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and ion channels, modulating their activity. The specific pathways and targets depend on the compound’s structure and the biological context in which it is studied .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methylisoquinoline: Similar in structure but lacks the spirocyclopentane moiety.

    6,7-Dimethoxy-3H-spiro[isoquinoline-4,1’-cyclopentane]-1-carboxylate: A precursor in the synthesis of the target compound.

    N-methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide: Another derivative with a different spiro structure.

Uniqueness

The uniqueness of 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets and can lead to different pharmacological effects compared to other isoquinoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.